molecular formula C22H22ClN3O B10930230 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-cyclopropylacetamide

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-cyclopropylacetamide

Cat. No.: B10930230
M. Wt: 379.9 g/mol
InChI Key: HIEWVZIMLSWUAR-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-cyclopropylacetamide is a complex organic compound that features a pyrazole ring substituted with chloro and methylphenyl groups, and an acetamide moiety attached to a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chloro-3,5-bis(4-methylphenyl)hydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring. The resulting pyrazole intermediate is then reacted with N-cyclopropylacetamide in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-cyclopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-cyclopropylacetamide is unique due to its combination of a substituted pyrazole ring and an acetamide moiety attached to a cyclopropyl group

Properties

Molecular Formula

C22H22ClN3O

Molecular Weight

379.9 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]-N-cyclopropylacetamide

InChI

InChI=1S/C22H22ClN3O/c1-14-3-7-16(8-4-14)21-20(23)22(17-9-5-15(2)6-10-17)26(25-21)13-19(27)24-18-11-12-18/h3-10,18H,11-13H2,1-2H3,(H,24,27)

InChI Key

HIEWVZIMLSWUAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC(=O)NC3CC3)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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